molecular formula C7H13NO B1422432 3-Oxa-7-azabicyclo[3.3.1]nonane CAS No. 280-75-1

3-Oxa-7-azabicyclo[3.3.1]nonane

Cat. No. B1422432
CAS RN: 280-75-1
M. Wt: 127.18 g/mol
InChI Key: DTGDMYHJFTVULL-UHFFFAOYSA-N
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Description

3-Oxa-7-azabicyclo[3.3.1]nonane is a chemical compound with the CAS Number 280-75-1 and a linear formula of C7H13NO . It has a molecular weight of 127.19 .


Synthesis Analysis

This compound derivatives can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Structure Exploration

  • Base-Mediated Cascade Cyclization: A novel strategy for synthesizing the oxa-azabicyclo[3.3.1]nonane subunit, crucial for the naucleamide E core structure, was developed. This involves a base-mediated cascade cyclization between 1-substituted 3,4-dihydroisoquinolines and coumarin derivatives, efficiently forming the oxa-azabicyclo[3.3.1]nonane skeleton in a single chemical operation (Pramthaisong et al., 2018).
  • Steric Structure Study: The 1H NMR spectroscopic method revealed that 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonanes have a double chair conformation in deuterochloroform solution, with specific structural details observed in stereoisomers (Klepikova et al., 2003).

Conformational and Configurational Analysis

  • Influence of Substituents: The size of substituents at N-7 significantly impacts the stereochemistry of 3-oxa-7-azabicyclo[3.3.1]nonanones. Conformational and configurational isomers were isolated and studied, providing insights into molecular structure (Ashauer-Holzgrabe & Busch, 1988).

Applications in Organic Synthesis

  • Synthesis of Serotonin Receptor Antagonists: 3-oxagranatane derivatives, which include the 3-oxa-9-azabicyclo[3.3.1]nonane structure, have been synthesized and shown to be potent serotonin 5-HT3 receptor antagonists (Bermudez et al., 1992).
  • Catalyst in Alcohol Oxidation: 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been synthesized. ABNO is highly active in catalytic oxidation of alcohols to their corresponding carbonyl compounds, demonstrating its utility in organic synthesis (Shibuya et al., 2009).

Pharmacological Research

  • Antiarrhythmic Properties: Compounds from the 3-selena-7-azabicyclo[3.3.1]nonane family have been synthesized and evaluated for antiarrhythmic properties in animal models, showing potential therapeutic applications (Thompson et al., 1987).

Safety and Hazards

The safety information for 3-Oxa-7-azabicyclo[3.3.1]nonane indicates that it should be handled with care to avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols .

Mechanism of Action

Target of Action

The primary targets of 3-Oxa-7-azabicyclo[33It has been suggested that compounds based on the tricyclic derivative 3,7-diazabicyclo[331]nonans bind to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .

Mode of Action

The exact mode of action of 3-Oxa-7-azabicyclo[33It is believed to interact with its targets, possibly AMPA receptors, resulting in changes that could potentially influence various biological processes .

Biochemical Pathways

The biochemical pathways affected by 3-Oxa-7-azabicyclo[33It has been observed that indole alkaloids containing azabicyclo[331]nonane architecture play a crucial role as anticancer, antimalarial, antiinflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates . This suggests that 3-Oxa-7-azabicyclo[3.3.1]nonane may also influence similar pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxa-7-azabicyclo[33It is known that the compound is a solid , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 3-Oxa-7-azabicyclo[33Given its potential interaction with ampa receptors , it may influence neuronal signaling and other related cellular processes.

properties

IUPAC Name

3-oxa-7-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDMYHJFTVULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679036
Record name 3-Oxa-7-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

280-75-1
Record name 3-Oxa-7-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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